Methyl 2-methoxy-4-methylnicotinate
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Overview
Description
Methyl 2-methoxy-4-methylnicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of nicotinic acid and is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-methoxy-4-methylnicotinate involves several synthetic routes. One common method includes the reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane under acidic conditions to obtain an intermediate compound. This intermediate is then reacted with beta-aminocrotonic acid ester in an organic solvent to yield this compound . The reaction conditions are mild, and the process is suitable for industrial production with a yield of over 65% and product purity exceeding 98% .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-4-methylnicotinate has several scientific research applications:
Chemistry: It is used in the synthesis of bicyclic nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-methylnicotinate involves its interaction with molecular targets and pathways. It is thought to promote the release of prostaglandin D2, which acts locally due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
Methyl 2-methylnicotinate: An ester derivative of nicotinic acid used in the preparation of bicyclic nitrogen-containing heterocycles.
Uniqueness
Methyl 2-methoxy-4-methylnicotinate is unique due to its specific structural features, such as the presence of a methoxy group at the 2-position and a methyl group at the 4-position of the nicotinate ring. These structural modifications confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-methoxy-4-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-10-8(12-2)7(6)9(11)13-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUVGUCBJUCSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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